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Overview
Description
2-(3-Fluoro-phenyl)-benzo[h]chromen-4-one is a compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a fluoro group on the phenyl ring enhances its chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-phenyl)-benzo[h]chromen-4-one typically involves the condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid . Another method includes the Michael addition of acrylonitrile to phenols followed by cyclization in the presence of trifluoroacetic acid . These reactions are carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and reaction parameters is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-phenyl)-benzo[h]chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-Fluoro-phenyl)-benzo[h]chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of chemosensors, photosensitizers, and molecular probes.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-phenyl)-benzo[h]chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like acetylcholinesterase, which is involved in the pathogenesis of Alzheimer’s disease . The compound’s ability to scavenge free radicals and inhibit the formation of advanced glycation end products also contributes to its biological effects .
Comparison with Similar Compounds
2-(3-Fluoro-phenyl)-benzo[h]chromen-4-one can be compared with other chromen-4-one derivatives, such as:
2-Phenyl-4H-chromen-4-one: Known for its acetylcholinesterase inhibitory activity.
3-Phenyl-4H-furo[3,2-c]chromen-4-one: Exhibits diverse biological properties, including antiviral and anticancer activities.
The presence of the fluoro group in 2-(3-Fluoro-phenyl)-benzo[h]chromen-4-one enhances its chemical stability and biological activity, making it unique among similar compounds.
Properties
CAS No. |
652138-30-2 |
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Molecular Formula |
C19H11FO2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
2-(3-fluorophenyl)benzo[h]chromen-4-one |
InChI |
InChI=1S/C19H11FO2/c20-14-6-3-5-13(10-14)18-11-17(21)16-9-8-12-4-1-2-7-15(12)19(16)22-18/h1-11H |
InChI Key |
PJCRQJRMDLDKLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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